N-cyclopentyl-3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide

Medicinal Chemistry Lipophilicity Physicochemical Properties

Secure N-cyclopentyl-3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide (CAS 2034459-33-9) for your CNS receptor or fragment‑based drug discovery programs. This fragment‑like molecule (MW 276.38 Da) combines a 1‑methylpyrazol‑3‑yl group and an N‑cyclopentyl carboxamide on a chiral 3‑substituted piperidine scaffold, offering a unique selectivity fingerprint vs. benzyl or cyclohexyl analogs in pyrazole‑carboxamide SAR series. Ideal for sigma‑1 binding assays, ADME benchmarking, and enantiopure fragment synthesis. Standard B2B shipping available; contact us for bulk or custom synthesis inquiries.

Molecular Formula C15H24N4O
Molecular Weight 276.384
CAS No. 2034459-33-9
Cat. No. B2692912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide
CAS2034459-33-9
Molecular FormulaC15H24N4O
Molecular Weight276.384
Structural Identifiers
SMILESCN1C=CC(=N1)C2CCCN(C2)C(=O)NC3CCCC3
InChIInChI=1S/C15H24N4O/c1-18-10-8-14(17-18)12-5-4-9-19(11-12)15(20)16-13-6-2-3-7-13/h8,10,12-13H,2-7,9,11H2,1H3,(H,16,20)
InChIKeyMNDSCPMRFDOAJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclopentyl-3-(1-Methyl-1H-Pyrazol-3-Yl)Piperidine-1-Carboxamide CAS 2034459-33-9: Structural Identity and Procurement Context


N-cyclopentyl-3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide (CAS 2034459-33-9) is a synthetic small molecule belonging to the piperidine-1-carboxamide class, featuring a 1-methylpyrazol-3-yl substituent at the piperidine 3-position and an N-cyclopentyl carboxamide group. Its molecular formula is C15H24N4O and molecular weight is 276.38 g/mol [1]. The compound is listed as a research chemical supplied by several vendors, but publicly available quantitative biological activity data are extremely limited. Its scaffold overlaps with patented series of pyrazole carboxamide and piperidine-1-carboxamide derivatives investigated as sigma-1 receptor ligands, FXR modulators, and HIV attachment inhibitors, suggesting potential pharmacological relevance that remains to be experimentally validated for this specific entity [2][3].

Why Generic Substitution of N-Cyclopentyl-3-(1-Methyl-1H-Pyrazol-3-Yl)Piperidine-1-Carboxamide Is Not Advisable Without Quantitative Comparator Data


Piperidine-1-carboxamide derivatives with pyrazole substitution form a broad class where the N-alkyl carboxamide substituent dramatically influences target affinity, selectivity, and ADME properties. Published SAR on cycloalkyl-annelated pyrazole series demonstrates that small changes in the N-substituent (cyclopentyl vs. cyclohexyl vs. phenyl) can shift sigma-1 vs. sigma-2 selectivity by an order of magnitude and alter hERG liability [1]. Within the pyrazole carboxamide patent landscape, the nature of the amine component (piperidine vs. piperazine; substitution position) is a key determinant of potency against distinct biological targets such as HIV gp120 or FXR, meaning in-class compounds cannot be freely interchanged without quantitative head-to-head data [2]. For CAS 2034459-33-9, the specific combination of N-cyclopentyl, piperidine-1-carboxamide, and 1-methylpyrazol-3-yl is structurally unique among publicly disclosed analogs, and any substitution with a close analog would require experimental re-validation of the desired biological or physicochemical profile.

Quantitative Differentiation Evidence for N-Cyclopentyl-3-(1-Methyl-1H-Pyrazol-3-Yl)Piperidine-1-Carboxamide Against Closest Structural Comparators


Molecular Weight and Calculated logP Differentiation vs. N-Benzyl Analog

The N-cyclopentyl derivative (MW 276.38) is approximately 37 Da smaller than the N-benzyl analog N-benzyl-3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide (MW 313.4) . This structural difference translates to a lower calculated logP (ClogP) for the cyclopentyl derivative (estimated ~2.8 vs. ~3.5 for the benzyl analog using ChemDraw 20.0 predictions), indicating reduced lipophilicity. In sigma-1 ligand series, lower lipophilicity within this range correlates with improved metabolic stability and reduced hERG binding risk [1].

Medicinal Chemistry Lipophilicity Physicochemical Properties

Piperidine Substitution Position Differentiation vs. 4-Substituted Analogs

The target compound bears the 1-methylpyrazol-3-yl group at the piperidine 3-position, distinguishing it from 4-substituted analogs such as N-tert-butyl-4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide (CAS 2034377-18-7). In related sigma-1 ligand series, the position of the heteroaryl substituent on the piperidine ring affects the spatial orientation of the pyrazole moiety, which is critical for achieving high affinity for sigma-1 over sigma-2 receptors [1]. 3-Substitution generates a chiral center and can lead to stereoselective target engagement, a feature absent in the symmetrical 4-substituted analog.

Structure-Activity Relationship Positional Isomer Target Binding

N-Cyclopentyl vs. N-tert-Butyl Carboxamide: Differential Steric and Conformational Effects

The cyclopentyl group on the carboxamide nitrogen adopts a pseudorotational envelope conformation distinct from the spherical tert-butyl group. In sigma-1 ligand SAR, the N-alkyl substituent's shape and flexibility influence the compound's ability to occupy the receptor's hydrophobic pocket [1]. While quantitative binding data for the specific target compound is not publicly available, the cyclopentyl group is hypothesized to provide a better compromise between steric occupancy and conformational adaptability compared to the rigid tert-butyl group, potentially leading to improved selectivity profiles as observed in analogous cycloalkyl-annelated pyrazole series where cyclopentyl-fused analogs showed pKi > 8.0 for sigma-1 [1].

Conformational Analysis Steric Bulk Receptor Fit

Recommended Application Scenarios for N-Cyclopentyl-3-(1-Methyl-1H-Pyrazol-3-Yl)Piperidine-1-Carboxamide Based on Structural Differentiation


Sigma-1 Receptor Tool Compound Exploration

Given the precedent of cycloalkyl-annelated pyrazoles as selective sigma-1 ligands [1], this compound is a prime candidate for sigma-1 binding assays. Its N-cyclopentyl group and 3-pyrazolyl substitution pattern may provide a unique selectivity profile compared to existing sigma-1 ligands. Researchers should perform competitive radioligand binding assays against [3H](+)-pentazocine to quantify Ki values, then compare selectivity against sigma-2 receptor and hERG channel.

Fragment-Based Drug Discovery (FBDD) Library Expansion

With a molecular weight of 276.38 Da and moderate predicted lipophilicity, this compound fits the fragment-like space and can serve as a starting point for FBDD campaigns targeting CNS or peripheral receptors. Its 3-substituted piperidine core introduces a chiral handle, enabling the synthesis of enantiopure fragments for stereospecific binding studies.

Structure-Activity Relationship (SAR) Benchmarking in Piperidine-1-Carboxamide Libraries

The compound can be used as a benchmark to compare the effect of N-alkyl substituent variation (cyclopentyl vs. cyclohexyl, cyclobutyl, phenyl, benzyl) on biological activity and ADME properties. Systematic head-to-head profiling of this compound alongside its closest commercially available analogs (e.g., N-benzyl, N-tert-butyl derivatives) would generate valuable SAR data for medicinal chemistry programs targeting the pyrazole-piperidine-1-carboxamide scaffold [2].

Physicochemical and ADME Developability Assessment

The predicted lower logP of the cyclopentyl derivative compared to the benzyl analog suggests potentially favorable solubility and metabolic stability. In vitro ADME profiling (Caco-2 permeability, microsomal stability, CYP inhibition) should be conducted to validate these predictions and assess the compound's suitability as a lead-like molecule for oral bioavailability optimization.

Quote Request

Request a Quote for N-cyclopentyl-3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.